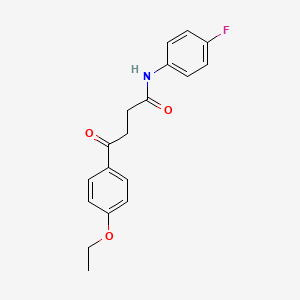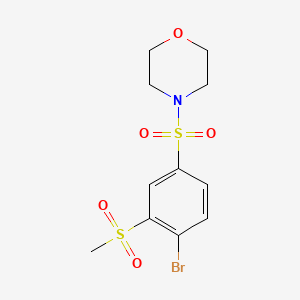![molecular formula C18H24N6O2 B5399408 (5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one](/img/structure/B5399408.png)
(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidin-2-one core and the subsequent attachment of the pyrimidine and pyridine moieties. Common synthetic routes may include:
Formation of Pyrrolidin-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions, often using halogenated pyrimidine derivatives.
Attachment of Pyridine Moiety: This step may involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogenated derivatives and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce piperidine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound may influence cellular pathways by altering the activity of key signaling molecules.
相似化合物的比较
Similar Compounds
(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one: shares structural similarities with other pyrrolidin-2-one derivatives and pyrimidine-containing compounds.
Uniqueness
- The unique combination of the pyrrolidin-2-one core with the pyrimidine and pyridine moieties sets this compound apart from others. Its specific functional groups and stereochemistry may confer distinct biological and chemical properties.
属性
IUPAC Name |
(5S)-5-[2-amino-4-(3,6-dihydro-2H-pyridin-1-yl)-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c19-18-21-13-7-11-24(17(26)14-4-5-15(25)20-14)10-6-12(13)16(22-18)23-8-2-1-3-9-23/h1-2,14H,3-11H2,(H,20,25)(H2,19,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCOWKVIRKQHR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC(=NC3=C2CCN(CC3)C(=O)C4CCC(=O)N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1)C2=NC(=NC3=C2CCN(CC3)C(=O)[C@@H]4CCC(=O)N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S*,4R*)-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5399340.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methylbenzamide](/img/structure/B5399348.png)



![5-[(2-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5399381.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5399385.png)
![N-methyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5399398.png)
![[3-(2-phenylethyl)piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B5399406.png)
![N-[2-[1-cyano-2-(5-methyl-2-furyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5399414.png)
![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B5399419.png)
![4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5399433.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5399438.png)
![2-({2-[4-(2-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5399443.png)
